Suncillin sodium is derived from the broader class of sulfonamide antibiotics, which are characterized by the presence of a sulfonamide group (-SO₂NH₂). These compounds are synthesized to exhibit antibacterial properties and are commonly used in both human and veterinary medicine. The classification of Suncillin sodium places it alongside other well-known sulfonamides, such as sulfamethoxazole and sulfadiazine, which share similar mechanisms of action.
Suncillin sodium can be synthesized through various chemical processes. The most common method involves the reaction between sulfanilamide and sodium hydroxide in a controlled environment. This reaction typically requires careful monitoring of temperature and pH to ensure optimal yield and purity.
The molecular structure of Suncillin sodium can be represented as follows:
The compound features a sulfonamide functional group that is critical for its antibacterial activity. Its structural configuration allows it to mimic para-aminobenzoic acid, a substrate necessary for bacterial folate synthesis, thereby inhibiting bacterial growth.
Suncillin sodium participates in several chemical reactions that are essential for its function as an antibiotic:
The mechanism by which Suncillin sodium exerts its antibacterial effects involves competitive inhibition of the enzyme dihydropteroate synthase. By mimicking para-aminobenzoic acid, it prevents the incorporation of this substrate into folate, leading to a depletion of folate levels necessary for nucleic acid synthesis.
This inhibition ultimately results in the cessation of bacterial growth and replication, making Suncillin sodium effective against a broad spectrum of gram-positive and some gram-negative bacteria.
Suncillin sodium has several scientific uses:
Suncillin sodium (chemical name: Disodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(R)-2-phenyl-2-(sulfoamino)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate) is a semi-synthetic β-lactam antibiotic with systematic nomenclature reflecting its structural complexity. Its molecular formula is C₁₆H₁₇N₃Na₂O₇S₂ (molecular weight: 473.43 g/mol) for the disodium salt, while the free acid form is C₁₆H₁₉N₃O₇S₂ (molecular weight: 429.47 g/mol) [3] [6] [9]. The compound features an absolute stereochemistry with four defined stereocenters, critical for its antibacterial activity [6].
Suncillin sodium is also recognized by several synonyms:
Its unique chemical identifier (UNII) is 9PJA7A02BL, and it holds CAS Registry Numbers 23444-86-2 (disodium salt) and 22164-94-9 (free acid) [3] [6] [9]. The IUPAC name underscores the presence of a sulfoamino group attached to the phenylacetamido side chain, distinguishing it from other penicillins [9].
Table 1: Nomenclature and Chemical Identifiers of Suncillin Sodium
Category | Identifier |
---|---|
Systematic Name | Disodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(R)-2-phenyl-2-(sulfoamino)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Molecular Formula | C₁₆H₁₇N₃Na₂O₇S₂ (disodium salt) / C₁₆H₁₉N₃O₇S₂ (free acid) |
CAS Registry | 23444-86-2 (salt) / 22164-94-9 (free acid) |
UNII | 9PJA7A02BL |
Other Designations | BL-P 1462; SUNCILLIN SODIUM [USAN] |
SMILES Notation | [Na+].[Na+].CC1(C)S[C@@H]2C@HC(=O)N2[C@H]1C([O-])=O |
Suncillin emerged during a pivotal era in antibiotic research (late 1960s) when pharmaceutical efforts focused on expanding the spectrum of penicillins against Gram-negative pathogens, particularly Pseudomonas aeruginosa. It was patented by Bristol-Myers Squibb in 1968 as a strategic response to the limitations of earlier anti-pseudomonal agents like carbenicillin [3] [9]. The compound was isolated from plant cell cultures (genus undisclosed) through a collaboration with Phytera Inc., an approach reflecting early bioprospecting methodologies [6] [9].
Despite promising in vitro activity against P. aeruginosa, suncillin sodium never advanced to clinical commercialization. This was attributed to two factors:
Suncillin’s discontinuation underscores a broader trend in antibiotic R&D: promising preclinical candidates often falter against pharmacological or commercial hurdles, leaving "bench to bedside" transitions incomplete [9].
Ureidopenicillins represent a subclass of β-lactam antibiotics characterized by a polar urea moiety in their side chain, enhancing penetration into Gram-negative bacteria. Suncillin sodium shares core structural features with this class but exhibits key distinctions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8